molecular formula C9H9BF4KNO B1408127 Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-28-4

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No. B1408127
CAS RN: 1705578-28-4
M. Wt: 273.08 g/mol
InChI Key: ZFNKQQSAERQMRW-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of potassium trifluoroborate . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .


Molecular Structure Analysis

The molecular formula of this compound is CHBFK . The average mass is 201.999 Da and the monoisotopic mass is 201.997925 Da .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

Potassium trifluoro(organo)borates, including the specific compound , have shown significant potential in the field of organic chemistry due to their stability and reactivity. These compounds are utilized in various reactions, offering alternatives to traditional organoboron reagents. Their ability to react through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals makes them valuable in organic synthesis. Notably, they have proven more reactive than boronic acids or esters in numerous reactions (Darses & Genêt, 2003).

Application in Alanine Derivatives

This compound has been used efficiently in the synthesis of alanine derivatives. A study highlighted its reaction with dehydroamino esters, catalyzed by rhodium complexes, allowing the formation of various alanine derivatives with a wide range of amino protecting groups. This demonstrates its versatility and utility in synthesizing important biological molecules (Navarre, Darses & Genêt, 2004).

Role in Borylation Reactions

In a study exploring borylation of fluorinated arenes, potassium trifluoro(organo)borates played a crucial role. The potassium salt of the boron-centered nucleophile reacted with various perfluorinated arenes, leading to the formation of new tricyano(aryl)borates. This research opens up possibilities for new stable tricyano(aryl)borates synthesis, demonstrating the compound's potential in creating novel chemical structures (Landmann, Hennig, Ignat’ev & Finze, 2017).

Decomposition Study

A thermoanalytical and preparative study of the decomposition of potassium perfluoroorganyl(fluoro)borate salts, including the potassium trifluoro(organo)borates, provided insights into the decomposition mechanisms of these compounds. Understanding their thermal behavior and decomposition pathways is crucial for their safe handling and storage in laboratory settings (Bardin, Shundrina & Frohn, 2014).

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Potassium trifluoroborates are expanding the palette of available boron reagents for cross-coupling reactions . This suggests that the use and study of potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate and similar compounds may continue to grow in the future.

Mechanism of Action

Target of Action

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of organoboron reagent . The primary targets of this compound are the carbon-centered radical intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

This compound interacts with its targets by participating in Suzuki–Miyaura-type reactions . It offers several advantages over other boron sources like boronic acids and esters due to its stability and compliance with strong oxidative conditions . It can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of C-C bonds . It acts as a versatile coupling partner in a vast array of C-C bond-forming reactions . The changes in these pathways can lead to the synthesis of various complex organic compounds.

Pharmacokinetics

Its stability and resistance to degradation suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.

properties

IUPAC Name

potassium;trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNKQQSAERQMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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